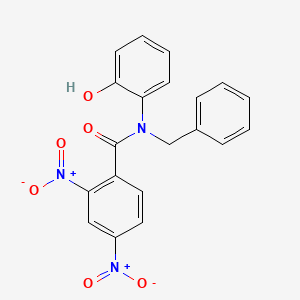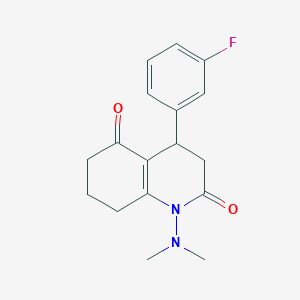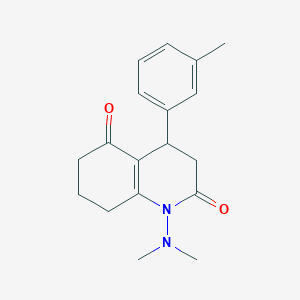![molecular formula C15H12FN5OS B4314342 4,7-diamino-5-(3-fluorophenyl)-2-(methylsulfanyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide](/img/structure/B4314342.png)
4,7-diamino-5-(3-fluorophenyl)-2-(methylsulfanyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide
Overview
Description
4,7-diamino-5-(3-fluorophenyl)-2-(methylsulfanyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrano[2,3-d]pyrimidine core, a fluorophenyl group, and a methylthio substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-diamino-5-(3-fluorophenyl)-2-(methylsulfanyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,7-diamino-5-(3-fluorophenyl)-2-(methylsulfanyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
4,7-diamino-5-(3-fluorophenyl)-2-(methylsulfanyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-diamino-5-(3-fluorophenyl)-2-(methylsulfanyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[2,3-d]pyrimidine derivatives with different substituents. Examples include:
- 4,7-diamino-5-(3-chlorophenyl)-2-(methylthio)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- 4,7-diamino-5-(3-bromophenyl)-2-(methylthio)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Uniqueness
The uniqueness of 4,7-diamino-5-(3-fluorophenyl)-2-(methylsulfanyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide lies in its specific substituents, which may confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain molecular targets or improve its stability under specific conditions.
Properties
IUPAC Name |
4,7-diamino-5-(3-fluorophenyl)-2-methylsulfanyl-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5OS/c1-23-15-20-12(18)11-10(7-3-2-4-8(16)5-7)9(6-17)13(19)22-14(11)21-15/h2-5,10H,19H2,1H3,(H2,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYHRDHSEZFZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(C(=C(OC2=N1)N)C#N)C3=CC(=CC=C3)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(butylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4314265.png)
![3-(ethylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4314266.png)
![2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLAMINO)NAPHTHOQUINONE](/img/structure/B4314268.png)

![(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENAMIDE](/img/structure/B4314283.png)
![(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(FURAN-2-YL)FORMAMIDO]-3-(3-NITROPHENYL)PROP-2-ENAMIDE](/img/structure/B4314289.png)
![(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROP-2-ENAMIDE](/img/structure/B4314295.png)
![bis[2-(diethylamino)ethyl] 3,7-dimethylfuro[2,3-f][1]benzofuran-2,6-dicarboxylate](/img/structure/B4314300.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethyl-4-propoxybenzenesulfonamide](/img/structure/B4314308.png)
![3-amino-N-(4-amino-1,2,5-oxadiazol-3-yl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4314309.png)
![2-[4-(2-NAPHTHYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE](/img/structure/B4314313.png)


![4,7-DIAMINO-5-(3-FLUOROPHENYL)-2-(2-PROPYNYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE](/img/structure/B4314345.png)
